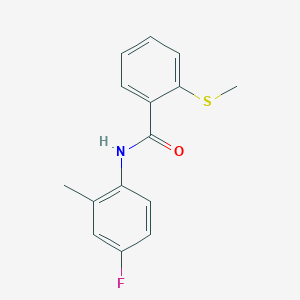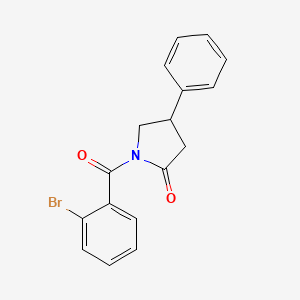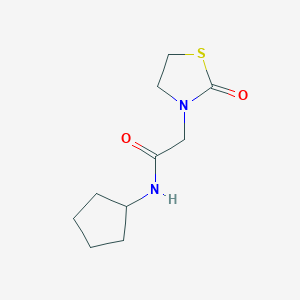![molecular formula C16H22N4OS B7456902 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine is complex and not fully understood. This compound is metabolized in the body to a compound called MPP+, which is toxic to dopaminergic neurons. MPP+ is thought to inhibit the activity of mitochondria, leading to oxidative stress and cell death. This compound has also been shown to activate microglia, leading to inflammation and further damage to neurons.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, this compound has been shown to alter the expression of a variety of genes involved in inflammation, oxidative stress, and cell death. This compound has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine in lab experiments is its ability to selectively destroy dopaminergic neurons. This allows researchers to study the effects of Parkinson's disease on a cellular level and develop new treatments for the condition. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in lab settings.
Future Directions
There are many potential future directions for research on 2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine. One area of interest is the development of new treatments for Parkinson's disease. Researchers are also interested in studying the potential use of this compound in cancer treatment and the development of new drugs that target the mechanisms of action of this compound. Additionally, there is ongoing research into the potential side effects of this compound and ways to mitigate its toxicity.
Synthesis Methods
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 2-mercaptoethanol with 2-chloro-4,6-diaminopyrimidine, followed by reaction with 3-methyl-4-isobutylphenol. Other methods of synthesis include the reaction of 2-chloro-4,6-diaminopyrimidine with 2-(3-methyl-4-isobutylphenoxy)ethanethiol or the reaction of 2-chloro-4,6-diaminopyrimidine with 2-(3-methyl-4-isobutylphenoxy)ethylamine.
Scientific Research Applications
2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and animals. This has allowed researchers to better understand the pathophysiology of Parkinson's disease and develop new treatments for the condition.
In addition to its applications in Parkinson's disease research, this compound has also been studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of certain types of cancer cells, making it a promising candidate for further study in this area.
properties
IUPAC Name |
2-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-10(2)13-5-4-12(8-11(13)3)21-6-7-22-16-19-14(17)9-15(18)20-16/h4-5,8-10H,6-7H2,1-3H3,(H4,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMICHVSHYBYXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC(=CC(=N2)N)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)


![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
